6-Amino-5-iodonicotinic acid
Overview
Description
6-Amino-5-iodonicotinic acid is an organic compound with the empirical formula C6H5IN2O2 . It is a solid substance and its CAS number is 543740-89-2 .
Synthesis Analysis
The synthesis of 6-Amino-5-iodonicotinic acid involves several steps. In one method, the reaction was carried out with (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at temperatures between 20 and 60℃ for approximately 5 hours . Another method involved the use of methyl 6-amino-5-iodonicotinate and potassium hydroxide in methanol/H2O, heated at 50℃ for 22 hours .Molecular Structure Analysis
The molecular weight of 6-Amino-5-iodonicotinic acid is 264.02 . The SMILES string representation of its structure is O=C(O)C1=CN=C(N)C(I)=C1 .Physical And Chemical Properties Analysis
6-Amino-5-iodonicotinic acid is a solid substance . Its molecular weight is 264.02 , and its empirical formula is C6H5IN2O2 .Scientific Research Applications
Nutritional Regulation and Desaturase Activity
- 6-Amino-5-iodonicotinic acid plays a role in the nutritional regulation of mammalian Δ-6 desaturase, an enzyme crucial for the production of polyunsaturated fatty acids like arachidonic acid and docosahexaenoic acid. These fatty acids are vital components of membrane phospholipids in the brain and retina, act as substrates for eicosanoid production, and regulate nuclear transcription factors (Cho, Nakamura, & Clarke, 1999).
Biodistribution in Biological Systems
- Research on radioiodinated-5-iodonicotine, derived from nicotinic acid (related to 6-Amino-5-iodonicotinic acid), has shown significant accumulation in the brain and adrenal gland in rats. This indicates potential applications in studying the biodistribution of similar compounds in biological systems (Chan et al., 1983).
Impact on Eicosanoid Production
- The compound is linked to the regulation of eicosanoid production, which are signaling molecules that play a role in various physiological processes. This is particularly relevant in understanding how certain compounds influence somatostatin release, an important hormone in growth regulation (Cherington, Tashjian, & Samuels, 1983).
Role in Antitumoral Properties
- Derivatives of 6-Amino-5-iodonicotinic acid, like iodolactone, have been implicated in the autoregulation of the thyroid gland and exhibit antiproliferative and apoptotic effects in various cells, suggesting their role in cancer therapy (Nava-Villalba & Aceves, 2014).
Influence on Inflammatory Processes
- The metabolism of compounds related to 6-Amino-5-iodonicotinic acid can affect inflammatory processes, potentially offering insights into new therapeutic approaches for inflammation-related diseases (Calder, 2009).
Diagnostic Applications in Oncology
- Amino acids and their derivatives, including those related to 6-Amino-5-iodonicotinic acid, have been explored for their potential in metabolic imaging and diagnostic applications in oncology, indicating a significant area for further research (Jager et al., 2001).
Impact on Cell Growth
- Studies have shown that derivatives of arachidonic acid, related to 6-Amino-5-iodonicotinic acid, stimulate cell growth in certain cancer cell types, which could have implications for understanding tumor biology and therapy (Ghosh & Myers, 1997).
properties
IUPAC Name |
6-amino-5-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUPIYQJSBUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465514 | |
Record name | 6-Amino-5-iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-iodonicotinic acid | |
CAS RN |
543740-89-2 | |
Record name | 6-Amino-5-iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.